molecular formula C11H13Cl2NO2 B7895236 [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B7895236
M. Wt: 262.13 g/mol
InChI Key: OWXXLBLQVYJMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, an ethyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride, ethylamine, and glycine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichloro-benzyl)-ethyl-amino]-acetic acid
  • [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid
  • [(2,3-Dichloro-benzyl)-propyl-amino]-acetic acid

Uniqueness

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is unique due to its specific substitution pattern on the benzyl ring and the presence of an ethyl group. This structural configuration imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-14(7-10(15)16)6-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXLBLQVYJMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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